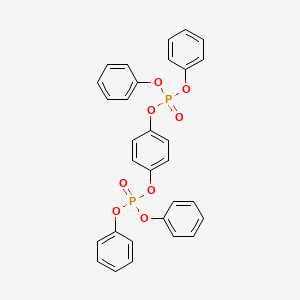

tetraphenyl 1,4-phenylene bis(phosphate)

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including the polymerization of tetraphenylethene-containing compounds and the nucleophilic substitution reactions for creating phosphorus-containing aromatic compounds. For example, the hyperbranched polymerization of tetraphenylethene derivatives has been achieved, demonstrating high molecular weight and nearly quantitative yields, showcasing the potential for generating complex architectures from tetraphenyl-based monomers (Hu et al., 2012).

Molecular Structure Analysis

Molecular structures of tetraphenyl-based compounds have been characterized by various spectroscopic methods, including MS, IR, and NMR. For instance, detailed structural characterization of sterically hindered tetraphenyl phosphorus compounds through X-ray crystallography reveals unusual large bond angles around phosphorus atoms, indicating a significant steric effect that impacts the overall molecular architecture (Sasaki et al., 1999).

Chemical Reactions and Properties

Tetraphenyl-based compounds exhibit fascinating chemical reactivity and properties, including aggregation-induced emission, optical limiting, and explosive detection capabilities. These properties are particularly highlighted in the context of hyperbranched conjugated polymers containing tetraphenylethene, demonstrating novel phenomena such as aggregation-induced or enhanced emission (Hu et al., 2012).

Physical Properties Analysis

The physical properties, such as thermal stability and solubility of tetraphenyl-based compounds, are noteworthy. Compounds containing tetraphenyl structures show high thermal stability with degradation temperatures exceeding 440 °C and are completely soluble in common organic solvents, indicating their potential for various applications (Hu et al., 2012).

Chemical Properties Analysis

On the chemical properties front, tetraphenyl-based compounds like tetraphenyl phosphorus analogues of poly(p-phenylenevinylene) exhibit unique pi-conjugated structures. These structures, where P=C rather than C=C bonds space phenylene moieties, show moderate pi-conjugation and colored properties, which are consistent with extended pi-conjugation as studied through UV/vis spectroscopy (Wright et al., 2006).

Scientific Research Applications

Sterically Encumbered Systems for Phosphorus Centers

- Research Focus : Investigating sterically demanding ligands for compounds with two phosphorus centers.

- Key Findings : Synthesized materials provided access to novel materials containing two low-coordinate phosphorus centers, leading to the creation of new bis(phosphaalkenes) and bis(diphosphene) with structural characterizations.

- Relevance : Highlights the potential for creating unique phosphorus-based materials with significant steric hindrance (Shah et al., 2000).

Enzymatic Oxidative Polycondensation

- Research Focus : Synthesis and characterization of imine-functionalized polyphenol through enzymatic oxidative polycondensation.

- Key Findings : Demonstrated effective polymerization in various conditions, yielding polymers with high thermal stability and a mixture of phenylene and oxyphenylene units.

- Relevance : This study provides insights into the synthesis of specialized polymers using enzymatic methods, which could have applications in material science (Koçak et al., 2015).

Development of Soluble, Rigid-Rod Polyamides and Polyimides

- Research Focus : Synthesis of polyamide, polyimides, and polyazomethine with phenyl pendent groups derived from specific phenylene compounds.

- Key Findings : Resulted in amorphous and soluble polymers with high thermal stability and potential applications in various industrial processes.

- Relevance : This research contributes to the development of new materials with specific structural and thermal properties for advanced applications (Spiliopoulos & Mikroyannidis, 1996).

Electropolymerization for Conducting Polymers

- Research Focus : Electropolymerization of bis(pyrrol-2-yl)benzene in the presence of sodium tetraphenylborate.

- Key Findings : Produced a highly electroactive conducting polymer with potential applications in electronics.

- Relevance : The study demonstrates a novel approach to creating electroactive materials with specific conducting properties (Larmat et al., 1996).

Synthesis of Arylstannanes

- Research Focus : Transformation of phenols into aryl diethyl phosphate esters and their reaction to form arylstannanes.

- Key Findings : Achieved high yields of monostannylated products, indicating an effective method for the synthesis of arylstannanes.

- Relevance : This work contributes to the field of organometallic chemistry and offers a new pathway for synthesizing specific organometallic compounds (Chopa et al., 2002).

Solution-State Anion Recognition

- Research Focus : Investigating the anion-binding behavior of meta-phenylene bis(phenylurea) receptors.

- Key Findings : Demonstrated strong binding with various anions, providing insights into anion-directed self-assembly processes.

- Relevance : This research is significant for developing new materials and systems for anion recognition and sensing applications (Gillen et al., 2018).

properties

IUPAC Name |

(4-diphenoxyphosphoryloxyphenyl) diphenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O8P2/c31-39(33-25-13-5-1-6-14-25,34-26-15-7-2-8-16-26)37-29-21-23-30(24-22-29)38-40(32,35-27-17-9-3-10-18-27)36-28-19-11-4-12-20-28/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECLNCPBBUHRDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Diphenoxyphosphoryloxyphenyl) diphenyl phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)

![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)

![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)

![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)

![1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)